1-methyl-4-(pyrazin-2-yl)-1,4-diazepane
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Overview
Description
1-Methyl-4-(pyrazin-2-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with a pyrazine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable scaffold for drug discovery and development.
Preparation Methods
The synthesis of 1-methyl-4-(pyrazin-2-yl)-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamines with pyrazine derivatives under controlled conditions. For example, the cyclization of 1,2-diaminopropane with 2-chloropyrazine in the presence of a base such as sodium hydride can yield the desired diazepane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(pyrazin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the pyrazine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methyl-4-(pyrazin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
1-Methyl-4-(pyrazin-2-yl)-1,4-diazepane can be compared with other similar compounds, such as:
The unique combination of the pyrazine and diazepane rings in this compound provides distinct chemical and biological properties that differentiate it from these similar compounds.
Properties
IUPAC Name |
1-methyl-4-pyrazin-2-yl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-5-2-6-14(8-7-13)10-9-11-3-4-12-10/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHALOVXPEFNOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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